Cas no 77093-81-3 (4-(4-nitrophenyl)methylpiperidine)

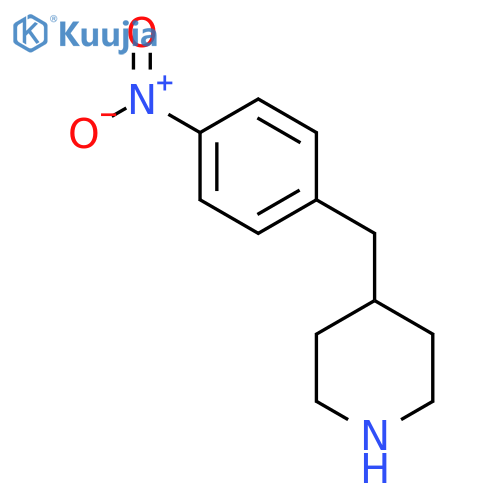

77093-81-3 structure

商品名:4-(4-nitrophenyl)methylpiperidine

CAS番号:77093-81-3

MF:C12H16N2O2

メガワット:220.267642974854

MDL:MFCD11590680

CID:2182598

PubChem ID:18539162

4-(4-nitrophenyl)methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-(4-Nitro-benzyl)-piperidine

- 4-[(4-nitrophenyl)methyl]piperidine

- 77093-81-3

- NS-02658

- AT34969

- MFCD11590680

- AKOS015948175

- DB-262614

- SCHEMBL3885863

- CDA09381

- CS-0309189

- Piperidine, 4-[(4-nitrophenyl)methyl]-

- EN300-1667383

- SB38678

- 4-(4-Nitrobenzyl)piperidine

- 4-(4-nitrophenyl)methylpiperidine

-

- MDL: MFCD11590680

- インチ: InChI=1S/C12H16N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13H,5-9H2

- InChIKey: AVWJNEWPWOHGRY-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)[N+](=O)[O-])CC2CCNCC2

計算された属性

- せいみつぶんしりょう: 220.121177757g/mol

- どういたいしつりょう: 220.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 57.8Ų

4-(4-nitrophenyl)methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1667383-2.5g |

4-[(4-nitrophenyl)methyl]piperidine |

77093-81-3 | 95% | 2.5g |

$1202.0 | 2023-06-04 | |

| TRC | N498343-2.5mg |

4-[(4-nitrophenyl)methyl]piperidine |

77093-81-3 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| Enamine | EN300-1667383-0.05g |

4-[(4-nitrophenyl)methyl]piperidine |

77093-81-3 | 95% | 0.05g |

$135.0 | 2023-06-04 | |

| Enamine | EN300-1667383-1.0g |

4-[(4-nitrophenyl)methyl]piperidine |

77093-81-3 | 95% | 1g |

$614.0 | 2023-06-04 | |

| Alichem | A129004250-1g |

4-(4-Nitrobenzyl)piperidine |

77093-81-3 | 95% | 1g |

$567.00 | 2023-09-01 | |

| Enamine | EN300-1667383-250mg |

4-[(4-nitrophenyl)methyl]piperidine |

77093-81-3 | 95.0% | 250mg |

$289.0 | 2023-09-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379859-250mg |

4-[(4-nitrophenyl)methyl]piperidine |

77093-81-3 | 95+% | 250mg |

¥7776.00 | 2024-07-28 | |

| 1PlusChem | 1P00ID97-2.5g |

Piperidine, 4-[(4-nitrophenyl)methyl]- |

77093-81-3 | 95% | 2.5g |

$1548.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379859-50mg |

4-[(4-nitrophenyl)methyl]piperidine |

77093-81-3 | 95+% | 50mg |

¥3639.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379859-500mg |

4-[(4-nitrophenyl)methyl]piperidine |

77093-81-3 | 95+% | 500mg |

¥11232.00 | 2024-07-28 |

4-(4-nitrophenyl)methylpiperidine 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

77093-81-3 (4-(4-nitrophenyl)methylpiperidine) 関連製品

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量